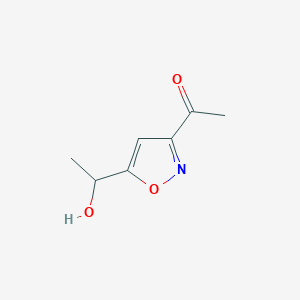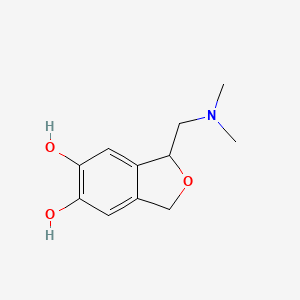
5-methyl-4-(N-cyclopropylmethylamino)isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Cyclopropylmethyl)-5-methylisoxazol-4-amine is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the cyclopropylmethyl group and the amine functionality in this compound makes it a unique candidate for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyclopropylmethyl)-5-methylisoxazol-4-amine typically involves the formation of the isoxazole ring followed by the introduction of the cyclopropylmethyl and amine groups. One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring. The cyclopropylmethyl group can be introduced via a Grignard reaction or a similar alkylation process. The final amine group is often introduced through reductive amination or nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiencyThese methods not only improve the reaction throughput but also adhere to green chemistry principles by minimizing the use of hazardous reagents .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form nitroso or nitro derivatives.
Reduction: Reduction of the isoxazole ring can lead to the formation of isoxazolines or isoxazolidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates under basic conditions.
Major Products: The major products formed from these reactions include substituted isoxazoles, isoxazolines, and various amine derivatives .
Applications De Recherche Scientifique
N-(Cyclopropylmethyl)-5-methylisoxazol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Isoxazole derivatives, including this compound, are investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and catalysts
Mécanisme D'action
The mechanism of action of N-(Cyclopropylmethyl)-5-methylisoxazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The isoxazole ring can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The cyclopropylmethyl group enhances the compound’s binding affinity and selectivity, while the amine group can form hydrogen bonds with target molecules, stabilizing the interaction .
Comparaison Avec Des Composés Similaires
- N-(Cyclopropylmethyl)-5-methylisoxazol-3-amine
- N-(Cyclopropylmethyl)-4-methylisoxazol-5-amine
- N-(Cyclopropylmethyl)-5-ethylisoxazol-4-amine
Comparison: N-(Cyclopropylmethyl)-5-methylisoxazol-4-amine is unique due to the specific positioning of the methyl and amine groups on the isoxazole ring. This positioning influences the compound’s reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for specific applications in medicinal chemistry .
Propriétés
Formule moléculaire |
C8H12N2O |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
N-(cyclopropylmethyl)-5-methyl-1,2-oxazol-4-amine |
InChI |
InChI=1S/C8H12N2O/c1-6-8(5-10-11-6)9-4-7-2-3-7/h5,7,9H,2-4H2,1H3 |
Clé InChI |
RWFDWWZDFIVTBJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NO1)NCC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


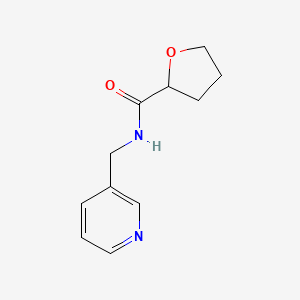
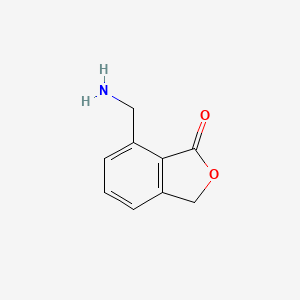
![5-(3,4,5-Trimethoxyphenyl)-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B12875566.png)
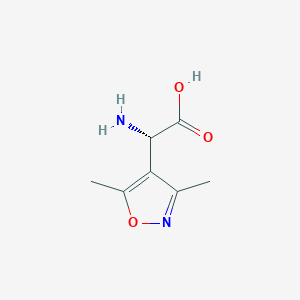
![2-Bromo-7-iodobenzo[d]oxazole](/img/structure/B12875576.png)

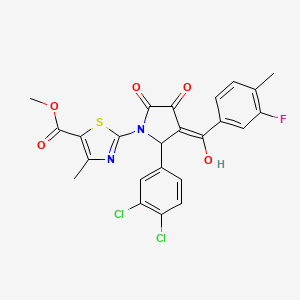



![5-Methyl-N-[3-(methylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B12875610.png)

